5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with an appropriate β-diketone under acidic conditions.
Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with an ethoxy-substituted benzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced or ring-opened derivatives of the oxadiazole ring.
Substitution: Substituted derivatives on the aromatic rings.
Scientific Research Applications
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors and signaling molecules, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both 2,5-dimethylphenyl and 4-ethoxyphenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct pharmacological profiles and material properties compared to similar compounds.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H20N4O2/c1-4-26-16-9-7-15(8-10-16)20-22-21(27-25-20)19-12-18(23-24-19)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,23,24) |
InChI Key |
ZNBKLOSOLINBNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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